molecular formula C15H7NO3Se B12797684 6H-Anthra(9,1-cd)isoselenazole-3-carboxylic acid, 6-oxo- CAS No. 6337-10-6

6H-Anthra(9,1-cd)isoselenazole-3-carboxylic acid, 6-oxo-

Cat. No.: B12797684
CAS No.: 6337-10-6
M. Wt: 328.19 g/mol
InChI Key: WTHVYLOLMZIBJP-UHFFFAOYSA-N
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Description

6H-Anthra(9,1-cd)isoselenazole-3-carboxylic acid, 6-oxo- is a chemical compound with the molecular formula C₁₅H₇NO₃Se. It is a derivative of anthracene, incorporating a selenazole ring and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Anthra(9,1-cd)isoselenazole-3-carboxylic acid, 6-oxo- typically involves the cyclization of anthracene derivatives with selenium-containing reagents. One common method includes the reaction of anthracene-9-carboxylic acid with selenium dioxide (SeO₂) under oxidative conditions. The reaction is carried out in an organic solvent such as acetic acid at elevated temperatures to facilitate the formation of the selenazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6H-Anthra(9,1-cd)isoselenazole-3-carboxylic acid, 6-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the selenium atom or other parts of the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxide derivatives, while reduction could produce selenol compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

6H-Anthra(9,1-cd)isoselenazole-3-carboxylic acid, 6-oxo- has several scientific research applications:

Mechanism of Action

The mechanism of action of 6H-Anthra(9,1-cd)isoselenazole-3-carboxylic acid, 6-oxo- involves its interaction with molecular targets through its selenium atom and other functional groups. The compound can participate in redox reactions, influencing cellular oxidative stress levels. It may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    6H-Anthra(9,1-cd)isothiazole-3-carboxylic acid, 6-oxo-: Similar structure but contains sulfur instead of selenium.

    6H-Anthra(9,1-cd)isooxazole-3-carboxylic acid, 6-oxo-: Contains oxygen instead of selenium.

    6H-Anthra(9,1-cd)isotellurazole-3-carboxylic acid, 6-oxo-: Contains tellurium instead of selenium.

Uniqueness

The uniqueness of 6H-Anthra(9,1-cd)isoselenazole-3-carboxylic acid, 6-oxo- lies in its incorporation of selenium, which imparts distinct electronic and chemical properties compared to its sulfur, oxygen, and tellurium analogs. Selenium’s ability to participate in redox reactions and form stable compounds makes it particularly valuable in various applications .

Properties

CAS No.

6337-10-6

Molecular Formula

C15H7NO3Se

Molecular Weight

328.19 g/mol

IUPAC Name

8-oxo-14-selena-15-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaene-12-carboxylic acid

InChI

InChI=1S/C15H7NO3Se/c17-13-8-4-2-1-3-7(8)12-11-9(13)5-6-10(15(18)19)14(11)20-16-12/h1-6H,(H,18,19)

InChI Key

WTHVYLOLMZIBJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=N[Se]C4=C(C=CC(=C43)C2=O)C(=O)O

Origin of Product

United States

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